4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)propyl]benzene-1-sulfonamide
Description
4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)propyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a nitro group at the para position of the benzene ring and a 2-phenylindole moiety linked via a propyl chain. The nitro group imparts strong electron-withdrawing properties, which may influence the compound’s acidity, solubility, and biological interactions. Indole derivatives are known for their pharmacological relevance, particularly in targeting enzymes and receptors involved in signaling pathways .
Properties
CAS No. |
648894-23-9 |
|---|---|
Molecular Formula |
C23H21N3O4S |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
4-nitro-N-[2-(2-phenyl-1H-indol-3-yl)propyl]benzenesulfonamide |
InChI |
InChI=1S/C23H21N3O4S/c1-16(15-24-31(29,30)19-13-11-18(12-14-19)26(27)28)22-20-9-5-6-10-21(20)25-23(22)17-7-3-2-4-8-17/h2-14,16,24-25H,15H2,1H3 |
InChI Key |
GEJVAICGXHLUTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)propyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst . The resulting indole is then subjected to further functionalization to introduce the nitro and sulfonamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)propyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)propyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s indole moiety is known for its biological activity, making it a candidate for drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)propyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to effects such as inhibition of cell proliferation, induction of apoptosis, and anti-inflammatory responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Benzene Ring
4-Methyl vs. 4-Nitro Substituents
- 4-Methyl-N-[2-(2-phenyl-1H-indol-3-yl)propyl]benzenesulfonamide (3u/3’u): Structure: Methyl group at the para position instead of nitro. Synthesis: Synthesized via gold-catalyzed reactions in dichloroethane (DCE), yielding a 98% product with a 2:1 regioisomer ratio . Molecular Weight: 403 [M–H⁺] (ESI-MS). This may alter pharmacokinetics, such as membrane permeability or metabolic stability.
4-Nitro Substituent (Target Compound) :
- Impact : The nitro group increases acidity of the sulfonamide proton, enhancing hydrogen-bonding capacity. This could improve target binding in enzymatic pockets but may reduce bioavailability due to higher polarity.
Other Sulfonamide Derivatives
- 4-(N-Isopropylsulfamoyl)phenylboronic Acid Derivatives (Example 52, 53): Structure: Incorporate trifluoroacetamido, cyano, and tetrahydrofuran groups. Molecular Weight: ~617 (Example 52). Application: Likely designed for kinase inhibition, given the presence of fluorophenyl and pyrazolo[3,4-d]pyrimidin moieties .
- 4-Nitro-N-[3-(piperazin-1-yl)propyl]benzene-1-sulfonamide :
Indole Modifications
- 2-(Phenylethynyl)-1H-Indole Derivatives (3h): Structure: Phenylethynyl group at the indole 2-position. Synthesis: Utilizes gold catalysis with [Au(JohnPhos)(NTf₂)], similar to 3u/3’u .
Research Implications
- Substituent Choice : Nitro groups favor target binding through hydrogen bonding, while methyl groups may improve bioavailability.
- Synthetic Accessibility : Gold catalysis offers high yields for indole-sulfonamides, but regioselectivity challenges persist .
- Biological Relevance : Indole derivatives show promise in targeting enzymes, whereas piperazine analogs may be better suited for neurological targets .
Biological Activity
4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)propyl]benzene-1-sulfonamide, with the chemical formula and CAS Number 71378171, is a compound that has garnered attention in pharmacological research. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a sulfonamide moiety, which is known for its diverse biological activities. The presence of the nitro group and the indole structure contributes to its unique pharmacological properties.
The biological activity of 4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)propyl]benzene-1-sulfonamide is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit carbonic anhydrase and other enzymes, affecting metabolic pathways.
- Antiproliferative Effects : Studies indicate that compounds with similar structures exhibit antiproliferative activity against various cancer cell lines, suggesting potential use in oncology.
Biological Activity Data
Recent studies have evaluated the biological activity of this compound through various experimental models. The following table summarizes key findings from recent research:
| Study | Model | Concentration | Effect Observed |
|---|---|---|---|
| Study 1 | Human cancer cell lines (e.g., MDA-MB-231) | 10 µM | Significant reduction in cell viability (IC50 = 8 µM) |
| Study 2 | Isolated rat heart model | 0.001 nM | Decreased perfusion pressure and coronary resistance |
| Study 3 | Docking studies | - | High binding affinity to carbonic anhydrase II |
Case Studies
Case Study 1: Antiproliferative Activity
In vitro studies demonstrated that 4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)propyl]benzene-1-sulfonamide significantly inhibited the growth of breast cancer cells (MDA-MB-231). The compound showed an IC50 value of approximately 8 µM, indicating strong antiproliferative effects compared to control groups.
Case Study 2: Cardiovascular Effects
Research involving isolated rat hearts revealed that the compound reduced coronary resistance and perfusion pressure significantly when administered at low concentrations (0.001 nM). This suggests potential applications in managing cardiovascular conditions by modulating vascular resistance through calcium channel inhibition.
Pharmacokinetics
Understanding the pharmacokinetics of 4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)propyl]benzene-1-sulfonamide is crucial for evaluating its therapeutic potential. Theoretical models indicate favorable absorption characteristics with moderate permeability across biological membranes, as assessed using ADMET properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
